molecular formula C13H10N6O2 B15159707 Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate CAS No. 821009-86-3

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate

Cat. No.: B15159707
CAS No.: 821009-86-3
M. Wt: 282.26 g/mol
InChI Key: UOOOEGOGQWCOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate is a specialized chemical intermediate belonging to the quinoxaline-fused heterocycle family, a class of compounds recognized for its significant potential in medicinal and pharmaceutical chemistry research. While specific biological data for this tetrazolo-quinoxaline derivative is limited in the public domain, closely related structural analogs, particularly the [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, are established as versatile templates for designing novel biologically active compounds . These related compounds demonstrate a broad spectrum of research applications, including investigation as antibacterial, antifungal, and antiprotozoal agents . The tetrazolo[1,5-a]quinoxaline core is of prime interest to researchers developing new synthetic methodologies and exploring structure-activity relationships (SAR) in drug discovery. Its structure suggests utility as a key building block for the construction of more complex molecular architectures. The presence of both electron-withdrawing groups and a fused ring system with multiple nitrogen atoms makes it a valuable precursor in heterocyclic chemistry. Researchers utilize this and similar compounds in the synthesis of diverse chemical libraries for high-throughput screening against various biological targets. FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use. This product is supplied as a chemical for early discovery research. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

821009-86-3

Molecular Formula

C13H10N6O2

Molecular Weight

282.26 g/mol

IUPAC Name

ethyl 2-cyano-2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)acetate

InChI

InChI=1S/C13H10N6O2/c1-2-21-13(20)8(7-14)11-12-16-17-18-19(12)10-6-4-3-5-9(10)15-11/h3-6,15H,2H2,1H3

InChI Key

UOOOEGOGQWCOBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C2=NN=NN2C3=CC=CC=C3N1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the tetrazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a quinoxaline derivative with a suitable azide under specific conditions. The resulting intermediate is then further functionalized to introduce the cyano and ethyl ester groups .

Industrial production methods for such compounds often focus on optimizing reaction conditions to improve yield and purity. This may involve the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that the compound can bind to targets such as the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
This compound Tetrazolo[1,5-a]quinoxaline Ethyl cyanoacetate Not specified Not reported [6, 7]
1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione Tetrazolo[1,5-a]quinoxaline Pyrazolidinedione Not specified EGFR targeting (anticancer) [6]
Ethyl 2-cyano-2-(7-methyl-tetrazolo[1,5-a]quinolin-5-yl)acetate Tetrazolo[1,5-a]quinoline Ethyl cyanoacetate, methyl Not specified Structural studies [7]
Pyrazolo[1,5-a]quinoxalin-4(5H)-one Pyrazolo[1,5-a]quinoxaline Ketone 201.19 Research use (>95% purity) [9, 12]
2-((7-Methyltetrazolo[1,5-a]quinolin-4-yl)methylene)hydrazinecarbothioamide Tetrazolo[1,5-a]quinoline Hydrazinecarbothioamide, methyl Not specified Not reported [8]
1,4-Dihydropyridines from tetrazolo[1,5-a]quinoline-4-carbaldehydes Tetrazolo[1,5-a]quinoline Aldehyde, dihydropyridine Not specified Antifungal (vs. R. oryzae) [2]

Key Observations

Core Heterocycle Differences: The tetrazolo[1,5-a]quinoxaline core (as in the target compound) differs from tetrazolo[1,5-a]quinoline derivatives by the replacement of one benzene ring with a pyrazine ring. Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0) shares a similar fused quinoxaline system but lacks the cyanoacetate group, instead featuring a ketone substituent .

Functional Group Impact: Ethyl cyanoacetate substituents (common in the target compound and ’s quinoline derivative) introduce ester and nitrile groups, which may enhance solubility and reactivity compared to ketone or hydrazinecarbothioamide substituents . Pyrazolidinedione derivatives (e.g., compound IVa–n in ) exhibit EGFR-targeting activity, suggesting that substituents on the tetrazoloquinoxaline core critically influence bioactivity .

Synthetic Routes :

  • Sodium azide-mediated cyclization () and condensation with ethyl chloroacetate () are common methods for introducing tetrazole and ester functionalities, respectively. These routes may be adaptable to the target compound’s synthesis .

Biological Activity Trends: Tetrazoloquinoline-derived dihydropyridines () show antifungal activity, while tetrazoloquinoxaline-pyrazolidinedione hybrids () are explored for anticancer applications. This highlights the scaffold’s versatility and the role of substituents in modulating activity .

Q & A

What are the established synthetic routes for Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate, and how do their conditions differ?

Answer:

  • Catalytic Distillation : Ethyl cyanoacetate reacts with tetrazolo[1,5-a]quinoxaline derivatives under reflux with dual solvent-catalyst systems (e.g., TMDP in water/ethanol), yielding ~92% purity after recrystallization .
  • Copper-Catalyzed Annulation : Oxidative [3+2] annulation of quinoxalin-2(1H)-ones with oxime esters generates pyrazolo[1,5-a]quinoxalin-4(5H)-ones, achieving EC50 <5 μM for opioid receptor modulation .
  • Hydrolysis of Chlorinated Precursors : Treatment of 4-chlorotetrazolo[1,5-a]quinoxaline with KOH/HCl yields tetrazoloquinoxalin-4(5H)-one derivatives, monitored by TLC and purified via filtration .

How is the compound characterized post-synthesis, and what analytical techniques ensure structural fidelity?

Answer:

  • TLC Monitoring : Reaction progress tracked using solvent systems like ethyl acetate/hexane .
  • Spectroscopic Analysis : 1^1H NMR and 13^13C NMR confirm functional groups and regiochemistry. For example, 1^1H NMR of pyrazoloquinoxalinones shows aromatic protons at δ 7.2–8.1 ppm .
  • X-ray Crystallography : Resolves crystal packing via N–H···O and C–H···O hydrogen bonds, critical for confirming stereochemistry .

What strategies optimize synthesis yield and purity in scalable protocols?

Answer:

  • Catalyst Selection : TMDP acts as a dual solvent-catalyst, enabling >90% yield recovery and reuse without purification .
  • Solvent Systems : Ethanol/water (1:1 v/v) minimizes side reactions while enhancing solubility of intermediates .
  • Purification : Recrystallization from ethanol removes unreacted starting materials, achieving >95% purity .

How does the compound interact with biological targets such as opioid receptors, and what mechanistic insights exist?

Answer:

  • Activity : Pyrazolo[1,5-a]quinoxalin-4(5H)-ones exhibit antagonism at opioid receptors (EC50 <5 μM), with compounds 3d and 3g showing hydrogen bonding with T111 residue in hKOR via molecular docking .
  • Structure-Activity Relationship (SAR) : Substitution at the tetrazolo ring enhances binding affinity, while ester groups modulate solubility .

How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Variability in EC50 values may arise from differences in cell lines (e.g., CHO vs. HEK293). Use uniform protocols for IC50 determination .
  • Structural Confirmation : Ensure synthesized compounds match published spectra to rule out regioisomeric impurities .
  • Control Experiments : Include reference ligands (e.g., naloxone for opioid receptors) to validate assay conditions .

What advanced analytical techniques validate the compound’s stability under physiological conditions?

Answer:

  • HPLC-MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • DSC/TGA : Thermal analysis reveals decomposition points (>200°C), ensuring stability during storage .

What are the compound’s emerging applications in drug discovery beyond opioid modulation?

Answer:

  • Antimicrobial Potential : Cyanoacetate derivatives inhibit bacterial growth (MIC 8–32 μg/mL) via disruption of membrane integrity .
  • Anticancer Probes : Triazoloquinoxaline analogs induce apoptosis in HeLa cells (IC50 ~10 μM) by targeting topoisomerase II .

What methodological challenges arise when scaling up synthesis, and how are they addressed?

Answer:

  • Catalyst Recovery : TMDP’s hydrophilicity allows recovery via aqueous extraction, reducing costs by >30% .
  • Solvent Waste : Ethanol/water systems are eco-friendly and recyclable, aligning with green chemistry principles .
  • Process Monitoring : In-line FTIR tracks reaction progress in real-time, minimizing batch failures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.